BenchChemオンラインストアへようこそ!

Orgaran-chondroitin sulfate

anticoagulation pharmacodynamics structure‑activity relationship

Orgaran (danaparoid sodium) is a low-molecular-weight heparinoid constituted of three glycosaminoglycans extracted from porcine intestinal mucosa: heparan sulfate (≈84 % w/w), dermatan sulfate (≈12 % w/w) and chondroitin sulfate (≈4 % w/w). The chondroitin sulfate (CS) moiety is not a standalone dietary supplement; it is an integral, pharmacopoeially controlled component of a biopolymeric complex drug whose composite architecture directly underlies its peculiar antithrombotic properties and its uniquely low cross-reactivity with heparin/platelet factor 4 antibodies.

Molecular Formula C26H40N2O29S2
Molecular Weight 908.7 g/mol
Cat. No. B10828599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrgaran-chondroitin sulfate
Molecular FormulaC26H40N2O29S2
Molecular Weight908.7 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)OS(=O)(=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O
InChIInChI=1S/C26H40N2O29S2/c1-3(29)27-5-14(12(36)25(54-21(5)42)56-58(43,44)45)49-24-11(35)9(33)16(18(53-24)20(40)41)51-22-6(28-4(2)30)15(13(37)26(55-22)57-59(46,47)48)50-23-10(34)7(31)8(32)17(52-23)19(38)39/h5-18,21-26,31-37,42H,1-2H3,(H,27,29)(H,28,30)(H,38,39)(H,40,41)(H,43,44,45)(H,46,47,48)/t5-,6-,7+,8+,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,21-,22-,23-,24-,25-,26-/m1/s1
InChIKeyQUOGELSSKQICNV-PNWOYXTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orgaran-Chondroitin Sulfate: Composition, Pharmacological Identity, and Basis for Clinical Differentiation


Orgaran (danaparoid sodium) is a low-molecular-weight heparinoid constituted of three glycosaminoglycans extracted from porcine intestinal mucosa: heparan sulfate (≈84 % w/w), dermatan sulfate (≈12 % w/w) and chondroitin sulfate (≈4 % w/w) [1]. The chondroitin sulfate (CS) moiety is not a standalone dietary supplement; it is an integral, pharmacopoeially controlled component of a biopolymeric complex drug whose composite architecture directly underlies its peculiar antithrombotic properties and its uniquely low cross-reactivity with heparin/platelet factor 4 antibodies [2]. Quality control of the CS fraction is mandated by the European Pharmacopoeia and accomplished through validated enzymatic or NMR methods, ensuring compositional consistency far exceeding that of generic chondroitin sulfate products [3].

Why Orgaran-Chondroitin Sulfate Cannot Be Replaced by Generic Chondroitin Sulfate or Standard Heparinoids


Generic chondroitin sulfate products (e.g., shark‑ or bovine‑cartilage extracts) are chemically heterogeneous, lack the precisely controlled sulfation pattern of the Orgaran CS fraction, and are devoid of the heparan‑sulfate/dermatan‑sulfate companions that together produce the drug's unique anti‑Xa/anti‑IIa ratio and heparin‑cofactor II activation [1]. Similarly, unfractionated heparin and low‑molecular‑weight heparins (LMWHs) share heparin structural motifs that trigger high‑titre anti‑PF4/heparin antibodies, whereas danaparoid's low‑sulfation, low‑surface‑charge‑density CS component contributes to the clinically critical avoidance of heparin‑induced thrombocytopenia (HIT) cross‑reactivity [2]. Because composition, sulfation pattern, and macromolecular context collectively determine pharmacological performance, simple replacement of Orgaran's CS with an off‑the‑shelf chondroitin sulfate or with another anticoagulant class risks losing three fundamental differentiation axes: (i) extremely high anti‑Xa selectivity, (ii) negligible platelet‑function interference, and (iii) a HIT‑safe immunological profile [1] [3].

Orgaran-Chondroitin Sulfate: Five Quantified Differentiation Dimensions for Scientific Selection


Anti‑Factor Xa to Anti‑Factor IIa Activity Ratio: >22‑Fold Selectivity Versus UFH and LMWH

Danaparoid sodium exerts its anticoagulant effect with an anti‑Xa/anti‑IIa activity ratio ≥22:1, whereas unfractionated heparin (UFH) displays a ratio of 1:1 and low‑molecular‑weight heparins (LMWHs) range from 1.9:1 to 3.2:1 [1]. The pronounced factor Xa selectivity of danaparoid is a direct consequence of the cooperative action of its three glycosaminoglycans, including chondroitin sulfate, which potentiate antithrombin‑dependent factor Xa inhibition while minimizing thrombin inhibition [2].

anticoagulation pharmacodynamics structure‑activity relationship

HIT Cross‑Reactivity: Mean 10 % In Vitro Reactivity Versus 40–88 % for LMWHs and Standard Heparin

In comprehensive serological analyses, danaparoid demonstrates a 0–20 % (mean ≈10 %) in‑vitro cross‑reactivity rate with heparin‑associated antiplatelet antibodies, which is substantially lower than the 40 % cross‑reactivity reported for the LMWH dalteparin and the 88 % cross‑reactivity observed with other LMWHs [1] [2]. Clinically, only 3.2 % of treated patients experienced true in‑vivo cross‑reactivity despite serological positivity in 5.2 % [3].

heparin‑induced thrombocytopenia immunohematology drug safety

Reduced Bleeding Propensity: Platelet Function Sparing Versus Dalteparin and Heparin

In a rat tissue‑factor‑induced DIC model, intravenous danaparoid caused visibly less bleeding in mesenteric small artery and vein than equivalent anti‑FXa‑activity doses of dalteparin or unfractionated heparin [1]. Danaparoid did not affect ADP‑ or collagen‑induced platelet aggregation and exhibited weaker inhibition of thrombin‑ and collagen+thrombin‑induced aggregation, whereas dalteparin and heparin suppressed all aggregation pathways [1].

bleeding risk platelet aggregation in vivo safety

Clinical Anti‑Thrombotic Efficacy: 13 % vs. 28 % VTE Recurrence in Head‑to‑Head Trial Against Heparin

A randomized, controlled trial (n=188) compared high‑dose subcutaneous danaparoid (2000 U bid) with intravenous dose‑adjusted unfractionated heparin for treatment of acute venous thromboembolism. Venous thromboembolism recurrence or extension occurred in 13 % (8/63) of danaparoid‑treated patients versus 28 % (17/60) of heparin recipients (relative risk = 0.45; 95 % CI 0.21–0.96) [1]. Pulmonary embolism recurrence was 7 % (4/61) vs. 24 % (14/58) (RR = 0.27; 95 % CI 0.09–0.78), and major bleeding rates were comparable between groups [1].

venous thromboembolism randomized controlled trial clinical outcomes

Chondroitin Sulfate Content Control: NMR Accuracy of ±0.7 % (w/w) Supporting Pharmacopoeial Compliance

A validated 1H‑NMR method enables quantification of the chondroitin sulfate content in danaparoid sodium with an accuracy of ±0.7 % (w/w), compared with ±1.0 % (w/w) for the pharmacopoeial enzymatic reference method [1]. The NMR approach reduces analysis time from 60 hours (for 16 samples) to 35 minutes per sample and detects lyase‑resistant oxidized terminal structures that escape enzymatic quantification [2].

analytical chemistry quality control NMR spectroscopy

Optimal Procurement and Application Scenarios for Orgaran-Chondroitin Sulfate Based on Quantitative Evidence


Heparin‑Induced Thrombocytopenia (HIT) Therapy and Bridging Anticoagulation

Orgaran‑CS is the evidence‑based anticoagulant of choice for patients with confirmed or highly suspected HIT who require parenteral anticoagulation. Its ≤10 % mean in‑vitro cross‑reactivity versus >40 % for LMWHs [1] and clinically confirmed 3.2 % in‑vivo cross‑reactivity rate [2] render it the only viable heparinoid option in this setting. In a compassionate‑use program of 667 HIT patients, 93 % of danaparoid treatment courses were rated successful and 91 % of thrombocytopenic episodes resolved [1].

Post‑Orthopaedic Venous Thromboembolism (VTE) Prophylaxis Requiring High Anti‑Xa Selectivity

For elective hip‑replacement surgery, Orgaran‑CS provides highly factor Xa‑selective prophylaxis with an anti‑Xa/anti‑IIa ratio ≥22, minimizing thrombin‑mediated bleeding risk compared with UFH (ratio 1:1) or LMWHs (ratio 1.9–3.2) [3]. Clinical data show a VTE recurrence rate of 13 % versus 28 % for heparin (RR 0.45) without excess major bleeding [4], supporting selection when maximal antithrombotic protection must be balanced against surgical bleeding risk.

Quality Control Release Testing of Danaparoid Sodium Drug Substance

Manufacturers and regulatory bodies rely on the quantitation of the chondroitin sulfate fraction to confirm batch‑to‑batch consistency according to Ph. Eur. requirements. The 1H‑NMR‑based method achieves an accuracy of ±0.7 % (w/w) for CS and detects oxidized terminal structures invisible to enzymatic assays [5], enabling laboratories to replace the 60‑hour enzymatic workflow with a 35‑minute NMR protocol while improving precision.

In‑Vitro Thrombin‑Generation Research Platforms Requiring Platelet‑Sparing Anticoagulants

Researchers investigating the tissue‑factor pathway of thrombin generation benefit from Orgaran‑CS because it preserves ADP‑ and collagen‑induced platelet aggregation while dose‑dependently suppressing thrombin‑generation parameters (ETP, Cmax, velocity reduced by ≈80 % at 1 IU mL⁻¹) [6] [7]. This platelet‑sparing property, absent in heparin and LMWHs, allows experimental designs that isolate plasma‑phase coagulation without confounding platelet inhibition.

Quote Request

Request a Quote for Orgaran-chondroitin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.